N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Kinase inhibitor design Type II kinase pharmacophore Bcr-Abl inhibition

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7) is a synthetic benzamide derivative with molecular formula C₁₅H₁₁F₃N₂O₃ and molecular weight 324.25 g/mol. It bears a 3-trifluoromethyl substituent on the benzoyl ring, a 4-methyl-3-nitrophenyl group on the amide nitrogen, and is recognized by the InChI Key MWVNSIAUXRLDHJ-UHFFFAOYSA-N and PubChem CID 11716802.

Molecular Formula C15H11F3N2O3
Molecular Weight 324.259
CAS No. 221876-21-7
Cat. No. B2380491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
CAS221876-21-7
Molecular FormulaC15H11F3N2O3
Molecular Weight324.259
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21)
InChIKeyMWVNSIAUXRLDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7): Core Identity, Structure, and Procurement-Relevant Classification


N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7) is a synthetic benzamide derivative with molecular formula C₁₅H₁₁F₃N₂O₃ and molecular weight 324.25 g/mol [1]. It bears a 3-trifluoromethyl substituent on the benzoyl ring, a 4-methyl-3-nitrophenyl group on the amide nitrogen, and is recognized by the InChI Key MWVNSIAUXRLDHJ-UHFFFAOYSA-N and PubChem CID 11716802 [1]. The compound is classified as an organic synthetic intermediate, most notably cited in patent literature—including US08552002B2, US08669256B2, and WO2006/24834—as a key precursor to kinase-targeted benzamide derivatives via reduction of the nitro group to the corresponding amine . Commercially, it is available from multiple suppliers at standard purity specifications of ≥95% and, in select preparations, at >99% as verified by HPLC .

Why N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Benzamide Analogs


Benzamide derivatives with nitro and trifluoromethyl substituents are not functionally interchangeable as synthetic intermediates. The specific regiochemistry—3-CF₃ versus 4-CF₃—dictates downstream pharmacophoric compatibility: the 3-trifluoromethylbenzamide motif has been established as a critical functionality for converting type I kinase inhibitor scaffolds into type II (inactive-conformation) inhibitors, a design strategy validated through cocrystallography with Abl kinase [1]. Furthermore, the presence and position of the 4-methyl group on the nitrophenyl ring affects both the steric and electronic environment during catalytic hydrogenation of the nitro group to the amine, which is the essential downstream derivatization step . Substituting the 3-CF₃ isomer with the 4-CF₃ isomer (CAS 883028-23-7) or the des-trifluoromethyl analog (CAS 401597-39-5) therefore risks incompatibility with established patent-specified synthetic routes and may yield intermediates with divergent reactivity and target-binding profiles. The quantitative evidence below substantiates these differentiation points.

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7): Comparative Quantitative Evidence for Scientific Selection and Procurement


Regiochemical Differentiation: 3-CF₃ vs. 4-CF₃ Substitution in Benzamide Kinase Inhibitor Pharmacophores

The 3-trifluoromethylbenzamide moiety, as present in N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, has been validated as a critical pharmacophore element for converting ATP-competitive type I kinase inhibitors into type II inhibitors that bind the DFG-out (inactive) conformation. In a landmark study by Okram et al. (2006), the 3-trifluoromethylbenzamide group was appended to four distinct type I scaffolds, and the resulting hybrid compounds were confirmed as type II inhibitors through biochemical kinase assays and cocrystallography with Abl kinase [1]. By contrast, the 4-trifluoromethyl positional isomer (CAS 883028-23-7) lacks this validated pharmacophoric role; literature describing the 4-CF₃ benzamide motif for type II kinase inhibition is conspicuously absent . This regiochemical specificity arises because the 3-CF₃ group can be accommodated only in the ATP-binding sites of kinases with 'flipped' DFG motifs, a spatial requirement not satisfied by the 4-CF₃ orientation [1].

Kinase inhibitor design Type II kinase pharmacophore Bcr-Abl inhibition

Bcr-Abl Kinase Inhibitor Series: 3-Substituted Benzamide Derivatives Show Potent Antiproliferative Activity in K562 Leukemia Cells

Asaki et al. (2006) designed and synthesized a series of 3-substituted benzamide derivatives structurally related to imatinib (STI-571) and evaluated their antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line. Approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, with one candidate (NS-187/9b) advanced as a promising therapy for STI-571-resistant chronic myeloid leukemia [1]. N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide serves as the direct synthetic precursor to the 3-amino analog (CAS 30069-31-9), which is the aniline intermediate used to build these 3-substituted benzamide Bcr-Abl inhibitors through further N-acylation . In contrast, the des-trifluoromethyl analog (CAS 401597-39-5, N-(4-methyl-3-nitrophenyl)benzamide) lacks the 3-CF₃ group essential for this pharmacophore, and the 4-CF₃ isomer (CAS 883028-23-7) was not reported among the active 3-substituted series [1].

Bcr-Abl kinase inhibition Chronic myeloid leukemia Imatinib-resistant CML

Synthetic Yield and Purity Benchmarks: Validated Patent Routes Deliver Quantitative Reproducibility Advantages

Two independent patent-validated synthetic routes demonstrate high-yield, high-purity access to N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide. Route A (WO2006/24834): reaction of 4-methyl-3-nitroaniline with 3-trifluoromethylbenzoyl chloride in DCM with triethylamine at 25 °C for 20 min, followed by aqueous quench, yields 7.78 g (100% yield) of white-light yellow solid . Route B (US08552002B2): analogous coupling at room temperature for 1 h with extractive workup yields light yellow fine needles with HPLC purity >99% (tR=6.72 min, gradient A) and ESI-MS confirmation at 325.2 [MH]⁺ . In comparison, the 4-CF₃ positional isomer (CAS 883028-23-7) is typically listed at a standard purity of 97% from commercial sources, and literature reports of its synthetic yield are not available in the public domain . The availability of fully characterized, patent-documented synthetic protocols with quantitative yield and purity data reduces process development risk for scale-up.

Process chemistry Synthetic intermediate quality Patent-validated synthesis

Physicochemical Property Differentiation: Calculated Solubility, pKa, and LogP Distinguish 3-CF₃ from 4-CF₃ Isomer

Calculated physicochemical parameters differentiate N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide from its 4-CF₃ positional isomer in ways relevant to formulation, handling, and chromatographic method development. The 3-CF₃ compound exhibits a calculated water solubility of 6.5×10⁻⁴ g/L (0.65 mg/L) at 25 °C (ACD/Labs calculation) , a predicted pKa of 12.25±0.70, and a predicted boiling point of 339.0±42.0 °C . PubChem reports an XLogP3-AA value of 3.8 [1]. In comparison, the 4-CF₃ isomer (CAS 883028-23-7) has an ESOL-calculated water solubility of 0.0155 mg/mL (15.5 mg/L, LogS ESOL -4.32) and a predicted pKa of 11.78±0.70 with a boiling point of 340.4±42.0 °C . The ~24-fold difference in calculated aqueous solubility (0.65 vs. 15.5 mg/L) and the ~0.5 log unit difference in predicted pKa reflect the distinct electronic environments imposed by the meta vs. para trifluoromethyl substitution. LogP differences (XLogP3-AA 3.8 for 3-CF₃ vs. variable computed values for 4-CF₃) further affect chromatographic retention and partition behavior.

Physicochemical profiling Solubility Calculated LogP

Nitro Group Reduction: Validated Hydrogenation Route to the 3-Amino Intermediate Enables Downstream Diversification

The nitro group of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is quantitatively reducible to the corresponding 3-amino analog (CAS 30069-31-9) under mild catalytic hydrogenation conditions. According to patent US08552002B2, treatment of the target compound (9.91 g, 30.6 mmol) with 10% palladium on charcoal (990 mg, 10 wt% catalyst loading) in ethanol (180 mL) under hydrogen at atmospheric pressure and room temperature cleanly yields N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide . This aniline intermediate (CAS 30069-31-9, MW 294.27 g/mol, commercially available at 97% purity ) is the direct precursor for N-acylation, sulfonylation, or reductive amination to generate diverse libraries of 3-substituted benzamide derivatives [1]. In contrast, the des-nitro analog (the benzamide without a nitro group) or the 4-CF₃ isomer would require distinct synthetic entry points that are not covered by this validated, high-yielding hydrogenation protocol.

Catalytic hydrogenation Nitro reduction Intermediate diversification

Commercial Availability and Supply Chain: Purity Specifications Across Multiple Independent Suppliers

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7) is stocked by multiple independent suppliers with documented purity specifications, reducing single-source procurement risk. Supplier A (AKSci, Cat. 0113CT) lists minimum purity at 95% . Supplier B (Bidepharm) provides standard purity of 95% with batch-specific QC including NMR, HPLC, and GC . Supplier C (XAQYBIO) offers purity ≥98% with HPLC verification . The 4-CF₃ positional isomer (CAS 883028-23-7) is also commercially available (Bidepharm, 97% purity; American Elements), but patent documentation of its synthetic route and purity optimization is absent . The des-trifluoromethyl analog (CAS 401597-39-5) lacks the CF₃ group essential for the kinase inhibitor pharmacophore and has fewer commercial sourcing options . Multi-supplier availability with ≥95% purity across independent vendors supports consistent procurement for research programs.

Commercial sourcing Purity specification Supply chain robustness

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (CAS 221876-21-7): Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Synthesis of Type II Kinase Inhibitors via the 3-Trifluoromethylbenzamide Hybrid-Design Strategy

This compound serves as the essential synthetic precursor for constructing type II kinase inhibitors following the 'hybrid-design' strategy validated by Okram et al. (2006), wherein the 3-trifluoromethylbenzamide moiety is appended to type I ATP-competitive scaffolds to achieve DFG-out binding [1]. The 4-CF₃ isomer (CAS 883028-23-7) cannot substitute in this established pharmacophore approach, as the meta-CF₃ orientation is required for accommodation in the allosteric pocket created by the flipped DFG motif [1]. Procurement of the correct 3-CF₃ isomer is therefore critical for medicinal chemistry programs targeting Abl, Src, or other kinases amenable to type II inhibition.

Bcr-Abl Inhibitor Development for Imatinib-Resistant Chronic Myeloid Leukemia

Following reduction of the nitro group to the 3-amino intermediate (CAS 30069-31-9) under the mild hydrogenation conditions documented in US08552002B2 (10% Pd/C, EtOH, 1 atm H₂, rt) , the resulting aniline is acylated to generate 3-substituted benzamide derivatives with potent antiproliferative activity against Bcr-Abl-positive K562 cells [2]. The Asaki et al. (2006) study identified approximately ten 3-substituted benzamides as highly potent Bcr-Abl inhibitors, including NS-187 (9b), a candidate for treating STI-571-resistant CML [2]. The des-CF₃ analog (CAS 401597-39-5) lacks the 3-CF₃ group essential for this activity and is not represented in the active inhibitor series.

Scale-Up and Process Chemistry Leveraging Patent-Validated High-Yield Synthesis

Process chemists scaling up the synthesis of kinase inhibitor intermediates can utilize the patent-validated procedures that deliver this compound in 100% yield (WO2006/24834 route) or >99% HPLC purity (US08552002B2 route) . The room-temperature, short-duration reaction conditions (20 min to 1 h) and straightforward extractive or precipitation workup are amenable to kilogram-scale adaptation. These documented procedures, absent for the 4-CF₃ isomer, reduce process development time and minimize the risk of failed scale-up batches.

Physicochemical Method Development Requiring Defined Solubility and Chromatographic Properties

The calculated water solubility of 6.5×10⁻⁴ g/L (0.65 mg/L) at 25 °C , XLogP3-AA of 3.8 [3], and predicted pKa of 12.25 for this compound inform solvent selection for reactions, mobile phase optimization for HPLC purification (e.g., the reported tR=6.72 min under gradient A conditions ), and sample preparation for biological assays. The ~24-fold solubility differential relative to the 4-CF₃ isomer necessitates distinct handling protocols; assuming interchangeability may lead to precipitation during biological testing or irreproducible chromatographic retention.

Quote Request

Request a Quote for N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.